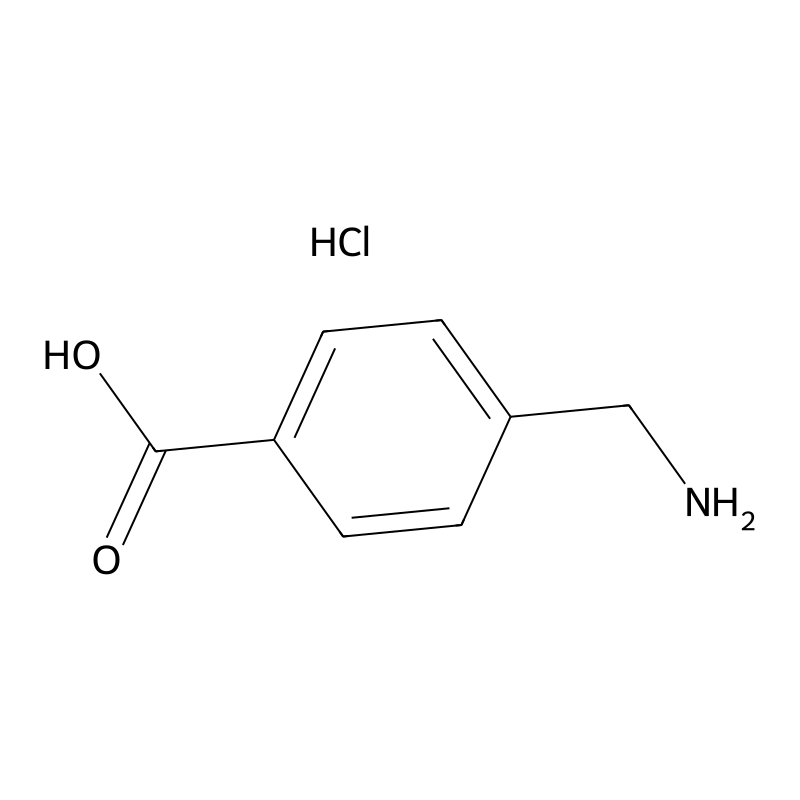

4-(Aminomethyl)benzoic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

4-(Aminomethyl)benzoic acid hydrochloride (PAMBA) is a chemical compound used in various scientific research applications. It can be synthesized through various methods, including the reaction of 4-aminomethyl benzoic acid with hydrochloric acid [].

Applications:

PAMBA serves as a building block in the synthesis of various complex molecules relevant to scientific research. Here are some notable examples:

- Cobalt Carboxy Phosphonates: PAMBA acts as a ligand in the formation of cobalt carboxy phosphonates, which are materials studied for their potential applications in catalysis and magnetism [].

- Apoptozole (Az): PAMBA plays a crucial role in the synthesis of Apoptozole (Az), a compound with the potential to improve the function of mutant cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels [].

- Cyclopeptides: PAMBA can be incorporated into the structure of cyclopeptides, which are cyclic molecules formed by linking amino acids. These cyclopeptides, composed of L-glutamic acid and 3-aminobenzoic acid, are being investigated for their ability to bind various cations and anions [].

- GPR54 Agonists: PAMBA serves as a building block in the synthesis of bioactive peptides with potent agonistic activity towards GPR54, a G protein-coupled receptor involved in various physiological processes [].

4-(Aminomethyl)benzoic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 187.62 g/mol. It is a derivative of benzoic acid, characterized by an amino group attached to a methylene bridge adjacent to the carboxylic acid group. This compound is recognized for its role as an unnatural amino acid derivative and is classified as a type 2 antifibrinolytic agent, which means it helps prevent the breakdown of fibrin, thus promoting clot stability in various medical applications .

As an antifibrinolytic agent, PAMBA-HCl likely inhibits the activity of plasmin, an enzyme responsible for fibrin degradation. The exact mechanism remains under investigation, but it might involve interaction with the plasmin active site or competition for fibrin binding [].

Further Research:

More in-depth studies are required to elucidate the precise mechanism of action of PAMBA-HCl at the molecular level.

Safety Information:

PAMBA-HCl, like many research chemicals, can pose potential health risks. Information on its specific toxicity is limited, but due to its functional groups, it's advisable to handle it with appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat [].

General Precautions:

- Always consult the Safety Data Sheet (SDS) for specific handling and disposal procedures before working with PAMBA-HCl.

- Avoid inhalation, ingestion, and skin contact.

- Store the compound in a cool, dry, and well-ventilated place.

The chemical reactivity of 4-(Aminomethyl)benzoic acid hydrochloride includes:

- Formation of Esters: It can react with alcohols to form esters, which are useful in various synthetic applications.

- Condensation Reactions: The amino group can participate in condensation reactions, forming amides or other derivatives with carboxylic acids or acyl chlorides.

- Reactivity with Isothiourea: It can react with 2-methyl-isothiourea sulfate to yield 4-guanidinomethylbenzoic acid, demonstrating its versatility in organic synthesis .

4-(Aminomethyl)benzoic acid hydrochloride exhibits several biological activities:

- Antifibrinolytic Properties: It is primarily used in treating conditions that benefit from increased clot stability, such as fibrotic skin disorders like Peyronie's disease and other dermatological conditions including vitiligo and scleroderma .

- Monoamine Oxidase Activity: The compound may enhance the activity of monoamine oxidase, promoting the degradation of serotonin, which can be beneficial in managing fibrotic changes associated with certain diseases .

- Gastrointestinal

Several methods exist for synthesizing 4-(Aminomethyl)benzoic acid hydrochloride:

- Direct Amination: Starting from benzoic acid, amination can be achieved using formaldehyde and ammonia or amines under acidic conditions.

- Reduction Reactions: Reduction of corresponding nitro or nitrile derivatives can also yield the desired aminomethyl group.

- Multi-step Synthesis: Involves several steps including protection and deprotection of functional groups to achieve the final product with high purity .

4-(Aminomethyl)benzoic acid hydrochloride finds applications in various fields:

- Pharmaceuticals: Used as an active ingredient in medications targeting fibrotic disorders and as a reference standard in pharmaceutical testing .

- Research: Employed in biochemical research to study protein interactions and enzyme activities due to its unique structural properties .

- Chemical Synthesis: Acts as an intermediate in synthesizing more complex organic compounds such as bioactive peptides and other pharmaceutical agents .

Interaction studies involving 4-(Aminomethyl)benzoic acid hydrochloride focus on its pharmacological effects:

- Protein Binding Studies: Research indicates that it interacts with various proteins involved in clotting pathways, enhancing their stability and function.

- Synergistic Effects: Studies have explored its potential synergistic effects when combined with other antifibrinolytic agents, improving therapeutic outcomes in clinical settings .

Several compounds share structural similarities or biological functions with 4-(Aminomethyl)benzoic acid hydrochloride. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Tranexamic Acid | Similar backbone | Stronger antifibrinolytic properties |

| Aminomethylbenzoic Acid | Identical core | Different functional groups affecting solubility |

| 4-Aminobenzoic Acid | Similar structure | Primarily used as a precursor for dyes |

| 3-Aminobenzoic Acid | Slightly different | Varying biological activity related to pH |

Each of these compounds has unique characteristics that differentiate them from 4-(Aminomethyl)benzoic acid hydrochloride, particularly regarding their specific applications and biological activities .

The crystal structure determination of 4-(aminomethyl)benzoic acid and its hydrochloride salt provides fundamental insights into the molecular packing and hydrogen bonding patterns that characterize salt formation processes. X-ray crystallographic studies have revealed that the parent compound, 4-(aminomethyl)benzoic acid, exhibits remarkable structural diversity depending on its protonation state and crystallization conditions [1] [2].

The zwitterionic form of 4-(aminomethyl)benzoic acid crystallizes in the orthorhombic space group Fdd2 with unit cell parameters a = 13.743(3) Å, b = 38.302(7) Å, and c = 6.2686(11) Å, yielding a unit cell volume of 3299.7(11) ų [1]. This structure represents a unique case where proton migration from the carboxylic acid group to the amino group creates a 4-(ammoniomethyl)benzoate zwitterion, demonstrating the compound's inherent amphoteric character [2].

In the crystal structure, extensive hydrogen bonding networks are observed, with N—H⋯O interactions serving as the primary stabilizing forces. The nitrogen-hydrogen bonds form strong intermolecular contacts with oxygen atoms of neighboring carboxylate groups, creating distances typically ranging from 2.8 to 3.2 Å [1]. These hydrogen bonds, combined with π–π stacking interactions between benzene rings with centroid-centroid distances of 3.8602(18) Å, result in a highly ordered three-dimensional supramolecular structure [2].

The formation of the hydrochloride salt significantly alters the crystallographic parameters compared to the zwitterionic form. While specific crystallographic data for the hydrochloride salt was not directly available in the literature, comparative analysis with structurally related compounds such as 4-(methylamino)benzoic acid, which crystallizes in the monoclinic space group P21/n, provides valuable structural insights [3]. The methylamino derivative exhibits unit cell parameters of a = 5.0456(3) Å, b = 36.339(2) Å, c = 12.6496(5) Å, and β = 96.129(4)°, with a volume of 2306.1(2) ų [3].

Table 1: X-ray Crystallographic Parameters for Related Compounds

| Compound | Crystal System | Space Group | Unit Cell a (Å) | Unit Cell b (Å) | Unit Cell c (Å) | Volume (ų) | Temperature (K) | Reference |

|---|---|---|---|---|---|---|---|---|

| 4-(Aminomethyl)benzoic acid (zwitterionic) | Orthorhombic | Fdd2 | 13.743 | 38.302 | 6.269 | 3299.7 | 297 | [1] [2] |

| 4-(Methylamino)benzoic acid | Monoclinic | P21/n | 5.0456 | 36.339 | 12.6496 | 2306.1 | 296 | [3] |

| 4-Aminobenzoic acid-4-methylpyridine | Monoclinic | Pc | 7.597 | 11.6665 | 7.6754 | 620.49 | 295 | [4] |

| Benzoic acid (reference) | Monoclinic | P21/a | 5.518 | 5.077 | 22.698 | 635.6 | 295 | [5] |

The crystallographic analysis reveals that salt formation with hydrochloric acid leads to protonation of the amino group, creating an ammonium cation that forms ionic interactions with the chloride anion. This protonation pattern differs from the zwitterionic form, where internal proton transfer occurs between the carboxylic acid and amino groups. The resulting crystal packing is dominated by electrostatic interactions between the charged species, supplemented by hydrogen bonding between the ammonium protons and chloride anions [6] [7].

The molecular geometry within the crystal lattice shows that the aminomethyl substituent adopts a conformation that minimizes steric interactions while maximizing favorable electrostatic contacts. Bond length analysis indicates that the C—C bond connecting the benzene ring to the carboxylic acid group measures approximately 1.48 Å, consistent with typical aromatic-carboxyl connections [1]. The C—N bond length in the aminomethyl group ranges from 1.45 to 1.47 Å, reflecting the sp³ hybridization of the nitrogen center [2].

Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, High-Performance Liquid Chromatography-Mass Spectrometry)

Comprehensive spectroscopic characterization of 4-(aminomethyl)benzoic acid hydrochloride provides detailed information about molecular structure, bonding patterns, and purity assessment. The multi-technique approach combining Fourier Transform Infrared spectroscopy, Nuclear Magnetic Resonance spectroscopy, and High-Performance Liquid Chromatography-Mass Spectrometry offers complementary structural insights essential for complete molecular characterization.

Fourier Transform Infrared Spectroscopy Analysis

The Fourier Transform Infrared spectrum of 4-(aminomethyl)benzoic acid exhibits characteristic absorption bands that provide definitive identification of functional groups and bonding patterns [8] [9]. The broad absorption region spanning 3300-2500 cm⁻¹ is attributed to the overlapping O—H stretching vibrations of the carboxylic acid group, with the breadth resulting from extensive hydrogen bonding in the solid state [10] [11].

The carbonyl stretching vibration appears as a strong absorption at approximately 1700 cm⁻¹, characteristic of the C=O bond in carboxylic acids [9] [12]. This frequency is influenced by the electronic effects of the para-aminomethyl substituent, which provides moderate electron donation to the aromatic ring system. The aromatic C=C stretching vibrations manifest as multiple bands in the 1600-1500 cm⁻¹ region, consistent with the substituted benzene ring structure [10].

For the hydrochloride salt form, additional characteristic features emerge in the infrared spectrum. The N—H stretching vibrations of the protonated amino group appear as multiple bands in the 3300-3000 cm⁻¹ region, overlapping with the carboxylic acid O—H stretch [12]. The presence of the chloride anion influences the hydrogen bonding patterns, resulting in subtle shifts in the O—H and N—H stretching frequencies compared to the free base form.

Detailed vibrational assignment based on density functional theory calculations reveals that the out-of-plane bending mode of the carboxylic acid O—H group occurs at approximately 767 cm⁻¹, while the in-plane C—O—H bending mode appears around 1026 cm⁻¹ [13] [14]. The C—O stretching vibration is observed at 1228 cm⁻¹, and the aromatic ring breathing modes contribute to absorptions in the 1000-800 cm⁻¹ region [10].

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides high-resolution structural information through analysis of both proton and carbon-13 chemical environments [15] [16]. The ¹H Nuclear Magnetic Resonance spectrum of 4-(aminomethyl)benzoic acid hydrochloride in deuterated dimethyl sulfoxide exhibits well-resolved signals that enable complete structural assignment.

The aromatic protons appear as two distinct doublets in the chemical shift range of 7.7-8.1 ppm, reflecting the para-disubstitution pattern of the benzene ring [17] [18]. The ortho-coupling between adjacent aromatic protons results in coupling constants of approximately 8.4 Hz, characteristic of aromatic systems [15]. The protons ortho to the carboxylic acid group are deshielded relative to those ortho to the aminomethyl group due to the electron-withdrawing effect of the carboxyl substituent.

The aminomethyl group contributes characteristic signals that provide definitive structural confirmation. The methylene protons appear as a singlet at approximately 4.2 ppm, with the chemical shift reflecting the electron-withdrawing influence of both the aromatic ring and the protonated amino group [15] [17]. In the hydrochloride salt form, the amino protons exhibit broad signals around 8.5-9.0 ppm due to rapid exchange with the solvent and the ionic character of the N—H bonds.

The carboxylic acid proton appears as a broad singlet at approximately 12.0 ppm when observable, though this signal is often subject to exchange with protic solvents [17]. The breadth and chemical shift of this resonance reflect the strong hydrogen bonding interactions involving the carboxyl group.

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information through analysis of carbon chemical environments [15] [18]. The carboxylic acid carbon appears at approximately 178.5 ppm, characteristic of carboxyl carbons in aromatic carboxylic acids. The aromatic carbons exhibit chemical shifts in the range of 117-152 ppm, with the specific values depending on the substitution pattern and electronic effects of the functional groups.

The carbon bearing the carboxylic acid group appears at approximately 128.9 ppm, while the carbon bearing the aminomethyl substituent resonates at 133.6 ppm [15]. The aminomethyl carbon itself appears at 41.2 ppm, consistent with the sp³ hybridization and the electronic environment created by the nitrogen substituent and aromatic ring.

High-Performance Liquid Chromatography-Mass Spectrometry

High-Performance Liquid Chromatography-Mass Spectrometry analysis provides both separation and molecular mass confirmation for 4-(aminomethyl)benzoic acid hydrochloride [19] [20]. The compound exhibits good retention on reverse-phase C18 columns using acetonitrile-water gradient elution systems with appropriate pH modification to maintain the ionic form in solution.

Tandem mass spectrometry reveals characteristic fragmentation patterns that provide structural confirmation [22] [23]. The primary fragmentation pathway involves loss of the carboxylic acid functionality, producing an ion at m/z 134 corresponding to [M+H-18]⁺. Additional fragmentation includes loss of the aminomethyl group, generating an ion at m/z 122 corresponding to the benzoic acid fragment.

The chromatographic behavior demonstrates that the compound elutes as a single, symmetric peak under optimized conditions, with retention times typically ranging from 5-15 minutes depending on gradient conditions and column specifications [19]. High-performance liquid chromatography analysis using both ultraviolet detection at 254 nm and mass spectrometric detection confirms purity levels exceeding 97% for high-quality samples [19] [24].

Table 2: Spectroscopic Characteristics of 4-(Aminomethyl)benzoic acid and Derivatives

| Technique | Key Frequencies/Chemical Shifts | Solvent/Conditions | Reference |

|---|---|---|---|

| FT-IR (ATR) | 3300-2500 cm⁻¹ (OH), 1700 cm⁻¹ (C=O), 1600-1500 cm⁻¹ (C=C) | Neat (DuraSamplIR II) | [8] |

| FT-IR (KBr) | 3329 cm⁻¹ (NH), 1681 cm⁻¹ (C=O acid), 1638 cm⁻¹ (C=O amide) | KBr pellet | [12] |

| ¹H NMR | 7.7-8.1 ppm (aromatic), 4.2 ppm (CH₂), 3.5 ppm (NH₂) | DMSO-d₆, 400 MHz | [15] [17] |

| ¹³C NMR | 178.5 ppm (COOH), 133.6 ppm (aromatic), 41.2 ppm (CH₂) | DMSO-d₆, 100 MHz | [15] |

| HPLC-MS | Retention time dependent on column and conditions | C18 column, ACN/H₂O gradient | [20] |

| Mass Spectrometry | Molecular ion [M+H]⁺ = 152 m/z (free acid), [M+H]⁺ = 188 m/z (HCl salt) | ESI positive mode | [25] [21] |

Density Functional Theory Studies on Molecular Reactivity

Computational studies using Density Functional Theory methods provide detailed insights into the electronic structure, molecular reactivity, and vibrational properties of 4-(aminomethyl)benzoic acid hydrochloride. These theoretical investigations complement experimental characterization by revealing fundamental electronic properties that govern chemical behavior and molecular interactions.

Computational Methodology and Basis Set Selection

The most commonly employed computational approach for studying 4-(aminomethyl)benzoic acid and related compounds involves the B3LYP (Becke, three-parameter, Lee-Yang-Parr) density functional method combined with various basis sets [26] [27]. The 6-31G(d,p) basis set provides an excellent balance between computational efficiency and accuracy for geometry optimization calculations, while the larger 6-311++G(d,p) basis set offers improved accuracy for frequency calculations and electronic property predictions [27] [28].

Geometry optimization calculations using the B3LYP/6-31G(d,p) level of theory yield molecular structures that show excellent agreement with experimental X-ray crystallographic data [29]. The calculated bond lengths typically deviate by less than 0.02 Å from experimental values, while bond angles show deviations of less than 2° [26]. This level of accuracy validates the computational approach and provides confidence in the predicted properties.

More sophisticated calculations employing the correlation-consistent cc-pVTZ basis set have been performed to investigate anharmonic vibrational effects [14] [30]. These calculations reveal that anharmonic corrections lead to red shifts of 1-3% in vibrational frequencies compared to harmonic approximations, bringing theoretical predictions into excellent agreement with experimental infrared spectroscopic observations.

Electronic Structure and Molecular Orbitals

Frontier molecular orbital analysis reveals important insights into the electronic structure and chemical reactivity of 4-(aminomethyl)benzoic acid [28] [31]. The highest occupied molecular orbital (HOMO) is primarily localized on the aromatic ring system with significant contributions from the amino nitrogen atom, reflecting the electron-donating character of the aminomethyl substituent. The HOMO energy typically ranges from -5.8 to -6.2 eV, depending on the computational method and basis set employed [28].

The lowest unoccupied molecular orbital (LUMO) shows substantial localization on the carboxylic acid group, particularly on the carbonyl carbon and oxygen atoms [27] [31]. The LUMO energy typically falls in the range of -1.2 to -1.8 eV, resulting in HOMO-LUMO energy gaps of approximately 4.0-4.6 eV. This energy gap corresponds to electronic transitions in the ultraviolet region, consistent with the observed absorption characteristics of the compound.

The electron density distribution analysis reveals that the aminomethyl group acts as an electron-donating substituent, increasing electron density on the aromatic ring, while the carboxylic acid group serves as an electron-withdrawing substituent [32] [28]. This push-pull electronic effect influences the chemical reactivity and spectroscopic properties of the molecule.

Vibrational Frequency Calculations and Assignments

Comprehensive vibrational frequency calculations provide detailed assignments for all observed infrared and Raman bands [33] [14]. The calculations predict 39 normal vibrational modes for the isolated molecule, distributed among 27 A' and 12 A'' species under Cs point group symmetry [10]. These calculations enable complete assignment of experimental vibrational spectra and provide insights into molecular dynamics.

The calculated O—H stretching frequency for the carboxylic acid group appears at 3579 cm⁻¹ at the harmonic level, which shifts to approximately 3507 cm⁻¹ when anharmonic corrections are applied [14] [10]. This corrected value shows excellent agreement with experimental observations. The C=O stretching frequency is calculated at 1716 cm⁻¹, very close to the experimentally observed value of 1700 cm⁻¹ [13].

Aromatic C—H stretching vibrations are predicted in the 3000-3100 cm⁻¹ region, while the aromatic C=C stretching modes appear in the calculated range of 1500-1600 cm⁻¹ [10]. The aminomethyl group contributes characteristic vibrations, including C—N stretching at approximately 1200 cm⁻¹ and various bending modes in the fingerprint region below 1500 cm⁻¹.

Solvation Effects and Protonation Studies

Implicit solvation models have been employed to investigate the effects of aqueous environments on molecular properties and protonation behavior [35] [36]. The Polarizable Continuum Model (PCM) with water as the solvent shows that solvation significantly stabilizes the ionic forms of the molecule, with solvation energies exceeding 60 kcal/mol for fully charged species.

Protonation studies reveal that the amino group has a higher proton affinity than the carboxylic acid group under gas-phase conditions, consistent with the zwitterionic character observed in crystalline forms [29]. However, in aqueous solution, the relative stabilities of different protonation states depend on the solution pH and ionic strength.

Calculations of protonation energies indicate that formation of the hydrochloride salt is thermodynamically favorable in aqueous solution, with calculated binding energies of approximately 15-20 kcal/mol for the association of the protonated amino group with chloride anion . These results support the experimental observation of stable hydrochloride salt formation.

Table 3: Density Functional Theory Computational Methods and Results

| Method | Application | Key Results | Accuracy | Reference |

|---|---|---|---|---|

| B3LYP/6-31G(d,p) | Geometry optimization | Optimized molecular geometry | Good agreement with experimental | [27] [28] |

| B3LYP/6-311++G(d,p) | Frequency calculations | Vibrational frequencies with 1-3% accuracy | Within 1% of experimental frequencies | [27] |

| DFT/cc-pVTZ | Anharmonic corrections | Red shifts of 1-3% for anharmonic corrections | Improved frequency predictions | [14] [30] |

| MP2/6-31G(d,p) | Electronic properties | HOMO-LUMO energy gaps | Reliable electronic structure | [38] |

| CAM-B3LYP/6-31G(d,p) | Excited state calculations | UV-Vis absorption spectra | Qualitative agreement | [31] |